246256-50-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the CAS number 246256-50-8 is known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester. This compound is a mixed isomer form of tetramethylrhodamine and is widely used as a fluorescent dye. It is particularly valuable in the field of molecular biology for labeling oligonucleotides and in automated DNA sequencing applications .

Applications De Recherche Scientifique

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is extensively used in various scientific research applications:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in labeling oligonucleotides, proteins, and peptides for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

Industry: Applied in the development of fluorescent dyes and markers for various industrial applications .

Mécanisme D'action

Target of Action

5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .

Mode of Action

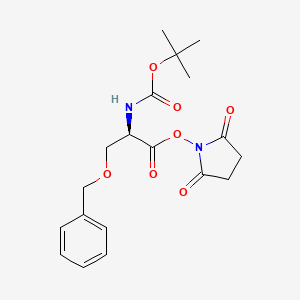

The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .

Biochemical Pathways

The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .

Pharmacokinetics

It is known that the compound is typically dissolved in dmso for experimental use .

Result of Action

The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .

Action Environment

The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .

Analyse Biochimique

Biochemical Properties

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester plays a crucial role in biochemical reactions as a labeling reagent. It interacts with primary amines on proteins, peptides, and other biomolecules through its succinimidyl ester group, forming stable amide bonds. This interaction allows for the fluorescent tagging of these biomolecules, facilitating their detection and analysis in various assays. The compound’s excitation and emission wavelengths (552 nm and 578 nm, respectively) make it suitable for use in fluorescence resonance energy transfer (FRET) studies and other fluorescence-based applications .

Cellular Effects

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester influences various cellular processes by enabling the visualization and tracking of labeled biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids. The fluorescent properties of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester allow researchers to monitor the localization, movement, and interactions of these labeled molecules in real-time, providing valuable insights into cellular function .

Molecular Mechanism

At the molecular level, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester exerts its effects through covalent binding to primary amines on biomolecules. This binding results in the formation of stable amide bonds, which securely attach the fluorescent dye to the target molecule. This covalent attachment ensures that the labeled biomolecules retain their fluorescence properties, allowing for their detection and analysis in various experimental settings. The compound’s ability to form stable conjugates with proteins, peptides, and nucleic acids makes it a versatile tool for studying molecular interactions and dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation and a decrease in fluorescence intensity. Long-term studies have shown that labeled biomolecules retain their fluorescence properties for extended periods, allowing for the continuous monitoring of cellular processes in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester in animal models vary with different dosages. At lower dosages, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects on the animal models .

Metabolic Pathways

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is involved in metabolic pathways related to its labeling function. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. These interactions ensure the efficient labeling of target molecules, allowing for their detection and analysis in various biochemical assays. The compound’s involvement in these metabolic pathways highlights its importance as a tool for studying molecular interactions and dynamics .

Transport and Distribution

Within cells and tissues, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The fluorescent properties of the compound allow researchers to track its distribution and monitor its effects on cellular processes, providing valuable insights into its role in various biological systems .

Subcellular Localization

The subcellular localization of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to label target biomolecules within specific cellular regions. The ability to visualize and track the subcellular localization of labeled biomolecules provides valuable information on their roles in cellular processes and interactions .

Méthodes De Préparation

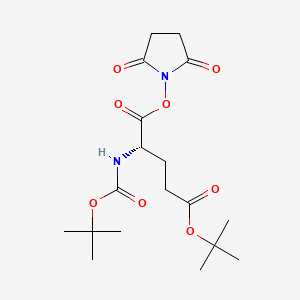

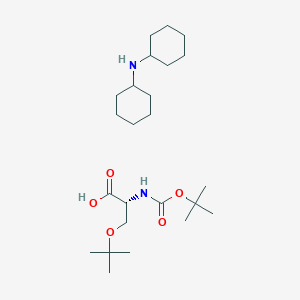

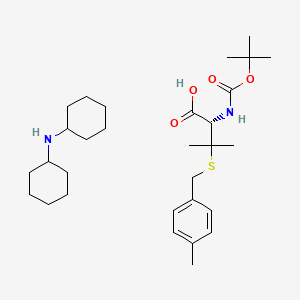

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester involves the reaction of tetramethylrhodamine with succinic anhydride to form the carboxylic acid derivative. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using chromatographic techniques to remove any impurities and is then dried and stored under appropriate conditions to maintain its stability .

Types of Reactions:

Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.

Hydrolysis: The ester group in the compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Primary Amines: Used in substitution reactions to form amide bonds.

Basic Conditions: Used for hydrolysis reactions.

Major Products Formed:

Amide Derivatives: Formed from substitution reactions with primary amines.

Carboxylic Acid: Formed from hydrolysis of the ester group.

Comparaison Avec Des Composés Similaires

5(6)-Carboxytetramethylrhodamine: The parent compound without the succinimidyl ester group.

Fluorescein Isothiocyanate: Another commonly used fluorescent dye with different spectral properties.

Rhodamine B: A similar fluorescent dye with different chemical properties

Uniqueness: 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is unique due to its high reactivity with primary amines and its excellent fluorescent properties. It provides a stable and efficient means of labeling biomolecules, making it highly valuable in various research and industrial applications .

Propriétés

Numéro CAS |

246256-50-8 |

|---|---|

Formule moléculaire |

C29H25N3O7 |

Poids moléculaire |

1055.066 |

Pureté |

97%min |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)

![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)